Isocarbamid

Description

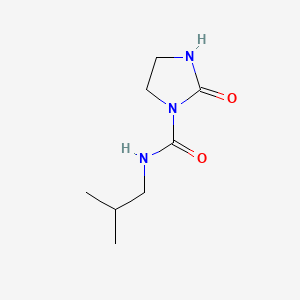

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h6H,3-5H2,1-2H3,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYAVOHNDJTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184967 | |

| Record name | N-Isobutyl-2-oxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30979-48-7 | |

| Record name | Isocarbamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30979-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030979487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyl-2-oxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isobutyl-2-oxoimidazolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSJ5KEN6J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isocarboxazid

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocarboxazid is a classical antidepressant of the hydrazine class, functioning as a non-selective and irreversible inhibitor of the monoamine oxidase (MAO) enzyme system.[1][2] Its therapeutic efficacy, particularly in treatment-resistant depression, is derived from its potent and sustained elevation of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—within the central nervous system.[3][4][5] This guide provides a detailed examination of its molecular mechanism, the resultant pharmacodynamic consequences, validated experimental protocols for assessing its activity, and the direct linkage between its mechanism and its clinical profile, including significant adverse reactions. The core of isocarboxazid's action is the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B isoforms, rendering the enzyme permanently inactive.[] Restoration of enzymatic activity is therefore dependent on the de novo synthesis of the MAO enzyme, a process that can take up to two weeks.[7] This irreversible action explains the disjunction between the drug's relatively short plasma half-life and its prolonged clinical and physiological effects.[8][9] Understanding this fundamental mechanism is critical for the rational design of novel therapeutics and for managing the significant food and drug interactions, such as the tyramine-induced hypertensive crisis, that characterize this class of compounds.[4][9]

Introduction to Isocarboxazid

First approved for clinical use in 1959, isocarboxazid (marketed as Marplan) is one of the foundational monoamine oxidase inhibitors (MAOIs) used in psychiatry.[3][10] It belongs to the hydrazine chemical class and is indicated for major depressive disorder, typically reserved for patients who have not responded adequately to other classes of antidepressants like SSRIs or tricyclics.[5][10][11] Its potent, broad-spectrum action on neurotransmitter systems provides a distinct therapeutic advantage in specific patient populations, particularly those with atypical depression.[11] However, its clinical utility is tempered by a complex risk profile stemming directly from its powerful and non-selective mechanism of action.[12][13]

The Core Molecular Mechanism: Irreversible Inhibition of Monoamine Oxidase

The therapeutic and toxic effects of isocarboxazid are rooted in its interaction with the monoamine oxidase enzyme system.

The Monoamine Oxidase Enzyme System (MAO-A and MAO-B)

Monoamine oxidases are mitochondrial-bound enzymes responsible for the oxidative deamination of endogenous and exogenous monoamines. They exist in two primary isoforms:

-

MAO-A: Primarily located in the gut, placenta, liver, and catecholaminergic neurons, MAO-A preferentially metabolizes serotonin and norepinephrine.[14][15] Its inhibition is considered essential for the antidepressant effect.[9]

-

MAO-B: Found predominantly in the brain (glial cells), platelets, and liver, MAO-B shows higher affinity for dopamine, phenylethylamine, and benzylamine.[][14] Both isoforms metabolize dopamine and tyramine.[9][15]

Isocarboxazid is a non-selective inhibitor, meaning it potently inhibits both MAO-A and MAO-B.[3][4][5]

Covalent Binding and Irreversible Inactivation

As a hydrazine derivative, isocarboxazid acts as a mechanism-based inhibitor, often termed a "suicide" inhibitor. The mechanism proceeds as follows:

-

Isocarboxazid is metabolized by MAO, which transforms it into a reactive intermediate.

-

This intermediate forms a stable, covalent adduct with the N5 position of the enzyme's FAD cofactor.[]

-

This covalent modification permanently inactivates the enzyme.

This irreversible inhibition means that enzymatic function is not restored by the dissociation of the drug.[][7] Instead, recovery of monoamine metabolism is entirely dependent on the cellular synthesis of new MAO enzyme molecules, a process that can take 1-2 weeks.[7] This sustained action is a hallmark of classical MAOIs and a critical factor in their clinical application and management.

Caption: Isocarboxazid irreversibly inhibits MAO, preventing neurotransmitter breakdown and increasing their synaptic availability.

Pharmacodynamic Consequences: Neurotransmitter Accumulation

The direct pharmacodynamic result of MAO inhibition is a significant increase in the cytosolic concentrations of monoamine neurotransmitters within presynaptic neurons.[3][] This elevated concentration enhances the packaging of neurotransmitters into synaptic vesicles and subsequently increases their release into the synaptic cleft upon neuronal depolarization.[] The sustained elevation of serotonin, norepinephrine, and dopamine levels at postsynaptic receptors is believed to mediate the antidepressant and anxiolytic effects.[4][13]

The Time Course of Action: Pharmacokinetics vs. Pharmacodynamics

A critical concept for understanding isocarboxazid is the disparity between its pharmacokinetic profile and its pharmacodynamic duration of action.

| Parameter | Value / Description | Rationale / Implication |

| Bioavailability | Low; readily absorbed from GI tract.[3][14] | Subject to significant first-pass metabolism. |

| Peak Plasma Conc. | 1-2 hours.[3][14] | Rapid absorption from oral administration. |

| Metabolism | Extensive hepatic metabolism, primarily via acetylation and oxidation.[8][14] | Metabolites include hippuric acid.[14] |

| Plasma Half-Life | ~1.5 - 4 hours.[8] | The drug itself is cleared from the body relatively quickly. |

| Pharmacodynamic Effect | Sustained for up to 2 weeks post-discontinuation.[7] | The clinical effect is tied to the slow turnover rate of the MAO enzyme, not the presence of the drug in plasma. |

Experimental Validation of the Mechanism of Action

To comprehensively validate the mechanism of an MAO inhibitor like isocarboxazid, a dual approach is required: first, confirming direct enzyme inhibition, and second, quantifying the downstream effect on neurotransmitter levels.

Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)

Causality and Experimental Choice: A fluorometric assay is chosen for its high sensitivity and suitability for determining inhibitory potency (IC₅₀). This method directly measures the enzymatic activity by quantifying a fluorescent product generated from the MAO-catalyzed reaction. By measuring the reduction in product formation in the presence of isocarboxazid, we can precisely quantify its inhibitory capacity. Commercial kits provide a standardized, self-validating system with positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) to ensure assay integrity.[16][17]

Methodology:

-

Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme solutions, a non-selective substrate (e.g., p-tyramine), and a detection reagent that reacts with the H₂O₂ byproduct to generate a fluorescent molecule (e.g., Amplex Red).[16]

-

Inhibitor Preparation: Prepare a serial dilution of isocarboxazid in an appropriate buffer (e.g., DMSO, then diluted in assay buffer) to span a range of concentrations (e.g., 1 nM to 100 µM).

-

Assay Plate Setup: In a 96-well microplate, add the MAO enzyme solution to wells containing either buffer (for 100% activity control), a known inhibitor (positive control), or the isocarboxazid dilutions.

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal (e.g., λEx = 530 nm / λEm = 585 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of isocarboxazid concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Standard experimental workflow for determining the in vitro IC50 of an MAO inhibitor.

Protocol 2: Ex Vivo Quantification of Brain Monoamines via HPLC-MS

Causality and Experimental Choice: To confirm that enzyme inhibition translates to the expected pharmacodynamic effect in vivo, it is essential to measure neurotransmitter levels in a relevant biological system. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application.[18] It offers unparalleled specificity (distinguishing between structurally similar molecules) and sensitivity (detecting low physiological concentrations), making it ideal for quantifying monoamines and their metabolites in complex biological matrices like brain tissue homogenate.[18][19]

Methodology:

-

Animal Dosing: Administer isocarboxazid or vehicle control to laboratory animals (e.g., mice or rats) according to the study design.

-

Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect specific brain regions (e.g., striatum, prefrontal cortex, hippocampus). Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenization: Homogenize the frozen tissue in an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard to precipitate proteins and stabilize the monoamines.

-

Extraction: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant containing the neurotransmitters.

-

HPLC Separation: Inject a defined volume of the supernatant into an HPLC system equipped with a reverse-phase C18 column. Use a gradient mobile phase to separate the monoamines (dopamine, serotonin, norepinephrine) and their metabolites.

-

MS Detection: Eluted compounds are ionized (e.g., via electrospray ionization) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and the internal standard to ensure accurate quantification.

-

Data Analysis: Construct a standard curve using known concentrations of each analyte. Quantify the neurotransmitter levels in the tissue samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve. Compare levels between the isocarboxazid-treated and vehicle-treated groups.

Mechanistic Basis of Clinical Effects and Adverse Reactions

The non-selective and irreversible nature of isocarboxazid's mechanism directly accounts for its most significant clinical risks.

-

The "Tyramine Effect" (Hypertensive Crisis): Tyramine, a monoamine present in aged and fermented foods (e.g., aged cheese, cured meats), is normally metabolized by MAO-A in the gut and liver.[9][14] When MAO-A is inhibited by isocarboxazid, ingested tyramine enters the systemic circulation, where it acts as a potent indirect sympathomimetic, displacing large amounts of norepinephrine from sympathetic nerve terminals.[9][15] This surge in norepinephrine leads to a rapid, severe, and potentially fatal increase in blood pressure.[2][12]

-

Serotonin Syndrome: Co-administration of isocarboxazid with other serotonergic agents (e.g., SSRIs, SNRIs, triptans) can lead to a dangerous overstimulation of serotonergic receptors.[4][20][21] By preventing the breakdown of serotonin, isocarboxazid creates a state where any additional drug that increases serotonin release or blocks its reuptake can cause a massive accumulation in the synapse, leading to symptoms like confusion, agitation, hyperthermia, and myoclonus.[4][20]

Caption: Logical flow from MAO inhibition by isocarboxazid to its therapeutic and adverse clinical outcomes.

Conclusion

Isocarboxazid's mechanism of action is a classic example of potent, mechanism-based enzyme inhibition. Its irreversible and non-selective blockade of both MAO-A and MAO-B isoforms leads to a sustained increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, which forms the basis of its antidepressant properties.[3][22] This same powerful mechanism, however, necessitates careful clinical management due to the high risk of severe food and drug interactions.[13] For researchers and drug development professionals, a thorough understanding of this covalent, long-lasting inhibition is fundamental for contextualizing its clinical use, investigating novel MAO-targeted therapies, and designing robust preclinical validation protocols.

References

-

PubChem. Isocarboxazid. National Institutes of Health.

-

Wikipedia. Isocarboxazid.

-

Pharmacology of Isocarboxazid (Marplan) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

-

National Institute of Diabetes and Digestive and Kidney Diseases. Isocarboxazid. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.

-

Patsnap Synapse. What is the mechanism of Isocarboxazid?.

-

Mayo Clinic. Isocarboxazid (oral route).

-

Patsnap Synapse. What is Isocarboxazid used for?.

-

Psych Scene Hub. Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action.

-

U.S. Food and Drug Administration. brand of isocarboxazid tablets Suicidality and Antidepressant Drugs.

-

BOC Sciences. MAO Inhibitors: Mechanisms and Drug Discovery.

-

Benchchem. Core Mechanism of Action: Irreversible MAO Inhibition.

-

F.A. Davis. Isocarboxazid | Davis's Drug Guide for Rehabilitation Professionals.

-

Shulman, K. I., Herrmann, N., & Walker, S. E. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times.

-

Taylor & Francis. Isocarboxazid – Knowledge and References.

-

Fiedorowicz, J. G., & Swartz, K. L. (2025). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls [Internet]. StatPearls Publishing.

-

Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

-

Minicule. Isocarboxazid: Uses, Interactions, and Clinical Data.

-

Sigma-Aldrich. Monoamine Oxidase (MAO) Inhibitor Screening Kit.

-

Psychotropics A-Z. Isocarboxazid | Marplan – Monoamine Oxidase Inhibitor (MAOI).

-

PharmaCompass.com. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry.

-

Drugs.com. Isocarboxazid (Professional Patient Advice).

-

BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.

-

Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE.

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

-

Gillman, P. K. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 27(4), 406-416. Cambridge University Press & Assessment.

-

Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. PMC - NIH.

-

Validus Pharmaceuticals LLC. MOA - Marplan® (isocarboxazid) | MAOI Antidepressant.

-

Zakiniaeiz, Y., et al. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience, 14, 792.

-

Medscape. Marplan (isocarboxazid) dosing, indications, interactions, adverse effects, and more.

-

RxList. Marplan (Isocarboxazid): Side Effects, Uses, Dosage, Interactions, Warnings.

-

Chefer, V. I., et al. (2015). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC - PubMed Central.

-

Uneyama, H., et al. (2021). Detection of Changes in Monoamine Neurotransmitters by the Neonicotinoid Pesticide Imidacloprid Using Mass Spectrometry. MDPI.

-

Shariatgorji, M., et al. (2014). Imaging Mass Spectrometric Analysis of Neurotransmitters: A Review. PubMed Central.

Sources

- 1. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 2. minicule.com [minicule.com]

- 3. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 5. What is Isocarboxazid used for? [synapse.patsnap.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medworksmedia.com [medworksmedia.com]

- 12. Isocarboxazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. marplan.com [marplan.com]

- 14. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. Detection of Changes in Monoamine Neurotransmitters by the Neonicotinoid Pesticide Imidacloprid Using Mass Spectrometry | MDPI [mdpi.com]

- 19. Imaging Mass Spectrometric Analysis of Neurotransmitters: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. reference.medscape.com [reference.medscape.com]

- 22. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthetic Pathway of Isocarboxazid

Abstract

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, utilized in the clinical management of depression, particularly for cases that have not responded to other antidepressant therapies.[1][2][3][4] Its therapeutic effect is derived from the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B), which leads to an increase in the concentration of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[5][6][7] This guide provides a comprehensive, in-depth exploration of the core synthetic pathway for Isocarboxazid (N′-benzyl-5-methylisoxazole-3-carbohydrazide), designed for researchers, chemists, and professionals in drug development. We will dissect the synthesis into its constituent parts: the formation of the 5-methylisoxazole-3-carboxylic acid backbone and the preparation of benzylhydrazine, followed by the final condensation step. The causality behind experimental choices, detailed protocols, and process validation are central to this narrative.

Overview of the Retrosynthetic Strategy

The chemical architecture of Isocarboxazid (C₁₂H₁₃N₃O₂) consists of a benzylhydrazine moiety linked to a 5-methylisoxazole-3-carboxylic acid core via a hydrazide bond.[1][8] A logical retrosynthetic analysis disconnects this central amide-like bond, identifying two primary precursors: an activated form of 5-methylisoxazole-3-carboxylic acid and benzylhydrazine.

The forward synthesis, therefore, involves the independent preparation of these two key intermediates, followed by a final coupling reaction to yield the target molecule. This modular approach allows for optimization and purification at each stage, ensuring a high-quality final active pharmaceutical ingredient (API).

Sources

- 1. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 4. Federal Register :: Isocarboxazid; Drugs for Human Use; Drug Efficacy Study Implementation; Revocation of Exemption; Announcement of Marketing Conditions; Followup Notice; and Opportunity for Hearing [federalregister.gov]

- 5. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. isocarboxazid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Isocarboxazid

This guide provides a comprehensive technical overview of isocarboxazid, a non-selective and irreversible monoamine oxidase inhibitor (MAOI).[1][2] It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, and pharmacological action.

Introduction: A Classical Antidepressant

Isocarboxazid, sold under the trade name Marplan among others, is a hydrazine derivative used as an antidepressant.[3][4] It is one of the few classical MAOIs still available for clinical use in the United States for treating psychiatric disorders, particularly depression that has not responded to other drugs.[3][5] Its therapeutic effect stems from its ability to increase the levels of several key neurotransmitters in the brain.[6]

Chemical Structure and Identification

Isocarboxazid is chemically identified as N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide.[7][8] Its structure comprises a substituted isoxazole ring linked to a benzylhydrazine moiety. This unique arrangement is crucial for its biological activity.

Caption: Mechanism of action of Isocarboxazid as a MAO inhibitor.

Synthesis and Manufacturing

The synthesis of isocarboxazid was first reported by Gardner and Wenis. [9]While specific, detailed industrial synthesis protocols are proprietary, the general chemical pathway involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with a hydrazine derivative.

A generalized, conceptual workflow for synthesis is as follows:

Caption: Conceptual workflow for the synthesis of Isocarboxazid.

Analytical Methodologies

The robust analysis of isocarboxazid is essential for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure of isocarboxazid by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. [7]* Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to determine the molecular weight and fragmentation pattern of isocarboxazid, aiding in its identification and quantification. [7]* Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the isocarboxazid molecule, such as the carbonyl (C=O) and amine (N-H) groups. [7]* UV-Visible Spectroscopy : This technique can be used for quantitative analysis of isocarboxazid in solutions by measuring its absorbance at a specific wavelength. [7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) Protocol for Isocarboxazid Quantification

This protocol provides a general framework for the quantitative analysis of isocarboxazid in pharmaceutical formulations.

-

Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation : A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation : Prepare a stock solution of isocarboxazid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation : Accurately weigh and dissolve the pharmaceutical formulation containing isocarboxazid in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 20 µL

-

Column Temperature : 25 °C

-

Detection Wavelength : 254 nm

-

-

Data Analysis : Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of isocarboxazid in the sample by interpolating its peak area on the calibration curve.

Pharmacokinetics and Metabolism

Isocarboxazid is readily absorbed from the gastrointestinal tract. [4]It undergoes extensive metabolism in the liver, primarily through acetylation. [7][8]The pharmacokinetic profile of isocarboxazid has not been fully elucidated, but it is believed to be similar to other hydrazine-based MAOIs like phenelzine. [7][8]Due to its irreversible inhibition of MAO, the biological effects of isocarboxazid persist long after the drug has been cleared from the plasma. [10]

Stability and Storage

Isocarboxazid should be stored in a closed container at room temperature, away from heat, moisture, and direct light. [11]It is a solid that is stable under these conditions. [5]

References

Sources

- 1. medkoo.com [medkoo.com]

- 2. minicule.com [minicule.com]

- 3. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. marplan.com [marplan.com]

- 7. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Isocarboxazid [drugfuture.com]

- 10. What is Isocarboxazid used for? [synapse.patsnap.com]

- 11. Isocarboxazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

A Technical Guide to the Discovery and History of Isocarboxazid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarboxazid (marketed as Marplan) is a hydrazine derivative and a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that has carved out a niche in the history of psychopharmacology.[1][2][3] Its development in the late 1950s by Hoffmann-La Roche was a pivotal moment, emerging from the serendipitous discovery of the antidepressant properties of iproniazid, a compound initially investigated for tuberculosis. This guide provides a detailed examination of the scientific journey of isocarboxazid, from its chemical synthesis and foundational mechanism of action to its early clinical evaluations and eventual place in the therapeutic armamentarium. We will explore the causality behind its development, the experimental understanding of its function, and its legacy in the landscape of antidepressant therapy.

The Pre-MAOI Landscape: A New Era in Psychiatry

The mid-20th century marked a revolutionary period in the treatment of mental illness. Before this, therapeutic options for severe depression were limited and often invasive, with seizure therapies being a primary recourse.[4][5] The advent of psychopharmacology promised a new frontier. The story of isocarboxazid begins not with a targeted search for an antidepressant, but with research in a completely different field: the fight against tuberculosis.

In the early 1950s, chemists at Hoffmann-La Roche were synthesizing derivatives of hydrazine, including isoniazid and iproniazid, for their tuberculostatic properties.[4] During clinical use, a remarkable and unexpected side effect of iproniazid was observed: patients exhibited significant mood elevation and euphoria. This serendipitous finding prompted a paradigm shift, leading researchers to investigate its potential as a treatment for depression.[6] Iproniazid was subsequently marketed as the first monoamine oxidase inhibitor antidepressant in 1958 under the trade name Marsilid.[4] This breakthrough laid the groundwork for the development of a new class of antidepressants and directly spurred the creation of isocarboxazid.

Development and Synthesis at Hoffmann-La Roche

Following the success and challenges of iproniazid, researchers at Hoffmann-La Roche sought to develop analogues with an improved therapeutic profile. Isocarboxazid, chemically known as N'-benzyl-5-methylisoxazole-3-carbohydrazide, was one such compound.[3][7] It was first introduced by Roche and received FDA approval on July 1st, 1959, for the treatment of major depression.[7]

Chemical Synthesis

The synthesis of isocarboxazid is a multi-step process rooted in isoxazole chemistry. A common synthetic route proceeds as follows:

-

Formation of the Isoxazole Ring: The process can begin with acetylacetone, which undergoes nitrosation using nitrous acid to form 5-methyl-isoxazol-3-carboxylic acid.[8]

-

Esterification: This carboxylic acid is then esterified, typically with ethanol, to produce the ethyl ester of 5-methyl-isoxazol-3-carboxylic acid.[8]

-

Hydrazide Formation: The resulting ester is reacted with benzylhydrazine. This reaction couples the benzylhydrazine to the carbonyl group of the isoxazole ester, displacing the ethoxy group and forming the final isocarboxazid molecule (2-benzylhydrazid-5-methyl-3-isoxazolecarboxylate).[8]

An alternative final step involves first reacting the ester with hydrazine to form the hydrazide, which is then reacted with benzaldehyde to create a hydrazone. Subsequent reduction of the hydrazone yields isocarboxazid.[8]

Core Mechanism of Action: Irreversible MAO Inhibition

Isocarboxazid exerts its therapeutic effect by acting as a non-selective, irreversible inhibitor of the monoamine oxidase (MAO) enzyme system.[2][3][7][9]

The Role of Monoamine Oxidase (MAO): MAO is a critical enzyme located on the outer membrane of mitochondria and is widely distributed throughout the body.[10] Its primary function is to deaminate and thereby inactivate monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), after they have been released into the synaptic cleft and taken back up into the presynaptic neuron.[11][12][13] MAO exists in two main isoforms:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.[14]

-

MAO-B: Preferentially metabolizes dopamine.

Isocarboxazid's Action: As a non-selective inhibitor, isocarboxazid binds irreversibly to both MAO-A and MAO-B.[9][12] This irreversible binding inactivates the enzyme, preventing it from breaking down monoamine neurotransmitters.[11] The consequence is an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron, leading to increased availability of these neurotransmitters for release into the synapse.[12][15] This elevation of key mood-regulating neurotransmitters in the brain is believed to be the primary mechanism underlying its antidepressant effects.[2]

Caption: Irreversible inhibition of MAO by isocarboxazid.

Early Preclinical and Clinical Investigations

The efficacy of isocarboxazid was established in placebo-controlled clinical trials. For instance, studies in the late 1980s reaffirmed its superiority over placebo in treating anxious and major depression.[16] These trials demonstrated that isocarboxazid was effective in improving not only core depressive symptoms but also associated features like anxiety, hostility, and interpersonal sensitivity.[16]

However, the widespread use of isocarboxazid and other "classic" MAOIs began to decline due to the discovery of serious interactions.[13][14]

The "Cheese Effect": A Hypertensive Crisis

A significant risk identified with irreversible, non-selective MAOIs is a hypertensive crisis resulting from the ingestion of foods rich in tyramine, an amino acid.[2][13]

-

Mechanism: Normally, MAO-A in the gut and liver metabolizes tyramine. When inhibited by isocarboxazid, tyramine is absorbed, enters circulation, and acts as a potent sympathomimetic agent, displacing large amounts of norepinephrine from nerve terminals. This surge in norepinephrine leads to a rapid, dangerous increase in blood pressure.

-

Clinical Implication: This necessitated strict dietary restrictions for patients, avoiding aged cheeses, cured meats, certain beers, and other fermented foods.[2][13] This complex dietary management made the drug less favorable compared to newer agents.

Drug Interactions

Serious, potentially fatal interactions also occur with other medications, particularly serotonergic drugs (like SSRIs) and sympathomimetics.[2][12][17] Combining MAOIs with other serotonin-enhancing agents can lead to serotonin syndrome, a life-threatening condition of excessive serotonergic activity.[12]

Legacy and Current Status

Isocarboxazid, along with phenelzine and tranylcypromine, is one of the few classic MAOIs still available for clinical use in the United States.[1][3] Due to its significant side effect profile and the need for dietary restrictions, it is not considered a first-line treatment for depression.[2][18] Its use is typically reserved for treatment-resistant depression that has failed to respond to other classes of antidepressants, such as SSRIs and tricyclics.[15][18]

The discovery of isocarboxazid and other MAOIs was a landmark in psychiatry. It validated the monoamine hypothesis of depression and opened the door to a neurochemical understanding and treatment of mood disorders. While newer, more selective, and reversible MAOIs have since been developed with improved safety profiles, the history of isocarboxazid serves as a crucial chapter in the evolution of psychopharmacology.[14]

Table 1: Comparison of Early Monoamine Oxidase Inhibitors

| Compound | Chemical Class | MAO Selectivity | Reversibility | Year of Introduction (Antidepressant) | Notable Characteristics |

| Iproniazid | Hydrazine | Non-selective | Irreversible | 1958 | The first MAOI antidepressant; significant hepatotoxicity.[4][15] |

| Isocarboxazid | Hydrazine | Non-selective | Irreversible | 1959 | Developed by Roche as an alternative to iproniazid.[1][2][7] |

| Phenelzine | Hydrazine | Non-selective | Irreversible | ~1959 | Remains in clinical use for atypical depression.[13][19] |

| Tranylcypromine | Non-hydrazine | Non-selective | Irreversible | ~1961 | Structurally related to amphetamine.[13][18][19] |

Representative Experimental Protocol: Measurement of MAO-A Activity

To understand the inhibitory effect of a compound like isocarboxazid, researchers must measure MAO enzyme activity. The following is a representative modern protocol based on a fluorometric assay, illustrating the principles used to quantify MAO inhibition.

Objective: To determine the in vitro inhibitory potential (IC₅₀) of isocarboxazid on human monoamine oxidase-A (MAO-A).

Materials:

-

Recombinant human MAO-A enzyme

-

Isocarboxazid (test inhibitor)

-

Moclobemide (control inhibitor)

-

MAO-A substrate (e.g., kynuramine or a commercial luciferin-based substrate)

-

Detection reagent (e.g., horseradish peroxidase, luciferin)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate (opaque-walled for luminescence)

-

Luminometer

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of isocarboxazid in a suitable solvent (e.g., DMSO).

-

Create a serial dilution series of isocarboxazid in the assay buffer to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Prepare the MAO-A enzyme solution and substrate solution in assay buffer according to the manufacturer's specifications.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of the serially diluted isocarboxazid solution (or control inhibitor/vehicle) to the appropriate wells.

-

Add 25 µL of the MAO-A enzyme solution to all wells.

-

Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the irreversible inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the MAO-A substrate to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Signal Detection:

-

Stop the reaction and generate a luminescent signal by adding 50 µL of the detection reagent to each well.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of isocarboxazid compared to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

-

References

-

National Center for Biotechnology Information. (n.d.). Isocarboxazid. PubChem. Retrieved from [Link]

-

Pharmacology of Isocarboxazid (Marplan) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. Retrieved from [Link]

-

PharmaCompass. (n.d.). Isocarboxazid. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Isocarboxazid? Synapse. Retrieved from [Link]

- Shulman, K. I., Herrmann, N., & Walker, S. E. (2014). Early Development of Monoamine Oxidase Inhibitors.

-

Wang, C., et al. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Isocarboxazid. LiverTox. Retrieved from [Link]

-

Shulman, K. I., Herrmann, N., & Walker, S. E. (2014). Early Development of Monoamine Oxidase Inhibitors. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

-

Wikipedia. (n.d.). Isocarboxazid. Retrieved from [Link]

-

Davidson, J., et al. (1988). An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology. Archives of General Psychiatry, 45(2), 120-127. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Marplan (isocarboxazid) tablets. Retrieved from [Link]

-

Britannica. (n.d.). Isocarboxazid. Retrieved from [Link]

-

Medscape. (n.d.). Marplan (isocarboxazid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Isocarboxazid – Knowledge and References. Retrieved from [Link]

-

pharmaphorum. (2012, November 1). A history of Roche. Retrieved from [Link]

Sources

- 1. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medkoo.com [medkoo.com]

- 4. journals.healio.com [journals.healio.com]

- 5. researchgate.net [researchgate.net]

- 6. A history of Roche [pharmaphorum.com]

- 7. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ISOCARBOXAZID (200 MG) synthesis - chemicalbook [chemicalbook.com]

- 9. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. Isocarboxazid | drug | Britannica [britannica.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Isocarboxazid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Niche of a Classical Monoamine Oxidase Inhibitor

Isocarboxazid, marketed as Marplan®, is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2] First approved by the FDA in 1959, it represents one of the earliest classes of modern antidepressants.[3] While its use has been largely superseded by newer agents with more favorable safety profiles, isocarboxazid retains a critical role in the management of treatment-resistant depression and atypical depression.[3][4] Its potent, broad mechanism necessitates a profound understanding of its pharmacological profile. This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic principles that govern the action of isocarboxazid, offering field-proven insights for the scientific community. The narrative explains not just the processes but the causality behind them, which is essential for safe clinical application and future drug development.

Part I: Pharmacodynamics - The Irreversible Covalent Inhibition of Monoamine Oxidase

The therapeutic and toxicological profile of isocarboxazid is fundamentally defined by its mechanism of action: the irreversible inhibition of monoamine oxidase (MAO).

The MAO Enzyme System: A Gatekeeper of Neurotransmitter Homeostasis

Monoamine oxidase is a mitochondrial-bound enzyme critical for the degradation of endogenous monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[5] It also metabolizes exogenous amines, such as tyramine from dietary sources.[6] The enzyme exists in two primary isoforms:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. It is found predominantly in the gut, liver, and placenta.[5]

-

MAO-B: Preferentially metabolizes phenylethylamine. It is involved, along with MAO-A, in the metabolism of dopamine and tyramine and is located primarily in the brain and platelets.[5]

Isocarboxazid is a non-selective inhibitor, meaning it potently and irreversibly binds to both MAO-A and MAO-B.[7][8] This binding is covalent, forming a stable complex that permanently inactivates the enzyme.[5] Consequently, the restoration of enzymatic activity is not dependent on the drug's clearance but on the de novo synthesis of new MAO enzymes, a process that can take up to two weeks.[5]

This irreversible action is the cornerstone of isocarboxazid's pharmacology. It creates a critical disconnect between the drug's plasma concentration and its biological effect; while the drug is cleared from the body within hours, the inhibition of MAO persists, underpinning both its sustained therapeutic benefit and its prolonged interaction risk.[9]

Mechanism of Action: A Visual Pathway

The inhibition of MAO by isocarboxazid leads to an accumulation of monoamine neurotransmitters within presynaptic neurons.[3][10] This increases the vesicular stores available for release into the synaptic cleft, thereby enhancing neurotransmission. The resulting elevation of serotonin, norepinephrine, and dopamine is believed to be the primary basis for its antidepressant effects.[3][7]

Sources

- 1. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 2. minicule.com [minicule.com]

- 3. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medworksmedia.com [medworksmedia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Monoamine Oxidase Inhibitor (MAOI) Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 7. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 8. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Pharmacokinetics of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

An In-depth Technical Guide to the Molecular Targets and Binding Sites of Isocarboxazid

Abstract

Isocarboxazid, a hydrazine-class antidepressant, exerts its therapeutic effects through the irreversible inhibition of monoamine oxidase (MAO). This guide provides a comprehensive technical overview of the molecular interactions between isocarboxazid and its primary targets, the MAO-A and MAO-B isoforms. We will delve into the structural biology of these enzymes, elucidate the specific binding sites and the mechanism of covalent modification, and provide detailed experimental protocols for characterizing such interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of isocarboxazid's pharmacology.

Introduction: Isocarboxazid and its Clinical Significance

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that was first approved for the treatment of major depressive disorder in 1959.[1] By inhibiting MAO, isocarboxazid increases the synaptic concentrations of key neurotransmitters, including serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression.[2][3] Despite the advent of newer antidepressant classes with more favorable side-effect profiles, isocarboxazid remains a valuable therapeutic option for treatment-resistant depression and certain anxiety disorders.[3] A thorough understanding of its molecular mechanism of action is crucial for optimizing its clinical use and for the development of novel, more selective MAO inhibitors.

The Molecular Target: Monoamine Oxidase (MAO)

The primary molecular targets of isocarboxazid are the two isoforms of monoamine oxidase: MAO-A and MAO-B.[2] These enzymes are flavin adenine dinucleotide (FAD)-containing proteins located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters and other biogenic amines.[4]

Structural Overview of MAO-A and MAO-B

MAO-A and MAO-B share approximately 70% amino acid sequence identity and exhibit similar overall protein folds.[5] Both isoforms are anchored to the outer mitochondrial membrane by a C-terminal transmembrane helix. The catalytic core of each enzyme contains a covalently bound FAD cofactor, which is essential for their enzymatic activity.[6][7] The FAD is linked via its 8α-methyl group to a cysteine residue (Cys406 in MAO-A and Cys397 in MAO-B).

The active site of both MAO-A and MAO-B is a hydrophobic cavity that extends from the protein surface to the FAD cofactor. However, there are critical differences in the volume and shape of these cavities, which underpin their distinct substrate and inhibitor specificities.[5]

-

MAO-A: Possesses a single, larger active site cavity (approximately 550 ų).

-

MAO-B: Features a bipartite active site with an entrance cavity and a substrate-binding cavity, separated by a flexible loop containing Ile199. The total volume is around 700 ų.

The Active Site: Key Residues and Substrate/Inhibitor Selectivity

The substrate and inhibitor selectivity of the MAO isoforms is largely determined by a single amino acid difference within their active sites.[8] In human MAO-A, this key residue is Ile335 , while in MAO-B, it is Tyr326 . The bulkier side chain of tyrosine in MAO-B constricts the active site entrance, favoring smaller substrates like phenylethylamine and benzylamine. Conversely, the smaller isoleucine residue in MAO-A allows for the accommodation of bulkier substrates such as serotonin.

Other important residues that shape the active site and contribute to substrate binding and catalysis include a pair of tyrosine residues that form an "aromatic cage" around the substrate's amine group.[9]

Isocarboxazid's Binding Site and Mechanism of Irreversible Inhibition

Isocarboxazid, as a hydrazine derivative, is a mechanism-based inhibitor of MAO. This means that the enzyme's own catalytic activity converts isocarboxazid into a reactive species that then irreversibly inactivates the enzyme.[10]

The Binding Pocket

While a crystal structure of isocarboxazid specifically bound to either MAO-A or MAO-B is not publicly available, extensive research on other hydrazine and propargylamine inhibitors allows for a detailed inference of its binding mode.[2] Isocarboxazid is predicted to bind within the hydrophobic active site cavity in proximity to the FAD cofactor. The initial, non-covalent binding is guided by hydrophobic and van der Waals interactions between the inhibitor and the amino acid residues lining the active site.

Mechanism of Covalent Adduct Formation

The irreversible inhibition of MAO by isocarboxazid proceeds through the following steps:

-

Oxidation of the Hydrazine Moiety: The FAD cofactor in its oxidized state facilitates the oxidation of the hydrazine group of isocarboxazid to a highly reactive diazene intermediate.[2]

-

Formation of a Reactive Radical: Molecular oxygen is required for the subsequent step, where the diazene intermediate is converted into an arylalkyl radical with the release of nitrogen gas (N₂) and a superoxide anion.[2]

-

Covalent Bond Formation: The generated reactive radical then attacks the N5 atom of the isoalloxazine ring of the FAD cofactor, forming a stable, covalent adduct.[2][] This covalent modification permanently inactivates the enzyme.

The formation of this covalent bond is the hallmark of irreversible MAOIs and explains their long duration of action, as enzymatic activity can only be restored through the synthesis of new MAO molecules.[]

Caption: Mechanism of irreversible MAO inhibition by isocarboxazid.

Experimental Protocols for Characterizing Isocarboxazid-MAO Interactions

A variety of in vitro assays can be employed to determine the inhibitory potency and mechanism of compounds like isocarboxazid. Below are detailed protocols for two commonly used methods.

Fluorometric MAO Inhibition Assay using Kynuramine

This assay relies on the MAO-catalyzed conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Isocarboxazid (test inhibitor)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Prepare stock solutions of isocarboxazid and control inhibitors in DMSO. Further dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Dilute recombinant MAO-A and MAO-B in assay buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.

-

-

Assay Setup (in triplicate):

-

Blank wells: 100 µL of assay buffer.

-

Control wells (no inhibitor): 50 µL of assay buffer and 50 µL of MAO enzyme solution.

-

Test compound wells: 50 µL of isocarboxazid solution (at various concentrations) and 50 µL of MAO enzyme solution.

-

Positive control wells: 50 µL of clorgyline (for MAO-A) or selegiline (for MAO-B) solution and 50 µL of MAO enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 100 µL of the kynuramine solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30 minutes.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other wells.

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each isocarboxazid concentration relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the fluorometric MAO inhibition assay using kynuramine.

Radioligand Binding Assay

This assay measures the ability of a test compound (isocarboxazid) to displace a radiolabeled ligand that binds to the active site of MAO.

Materials:

-

Mitochondrial preparations from a tissue source rich in MAO (e.g., rat liver or brain) or cell lines expressing recombinant MAO.

-

Radioligand (e.g., [³H]clorgyline for MAO-A or [³H]pargyline for MAO-B).

-

Unlabeled selective inhibitor for non-specific binding determination (e.g., high concentration of clorgyline or pargyline).

-

Isocarboxazid (test compound).

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Preparation of Mitochondrial Membranes: Homogenize the tissue in ice-cold buffer and perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup (in triplicate):

-

Total Binding (TB): Assay buffer, radioligand, and mitochondrial preparation.

-

Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled selective inhibitor, and mitochondrial preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of isocarboxazid, and mitochondrial preparation.

-

-

Incubation: Incubate the tubes for 30-60 minutes at 37°C.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the TB.

-

Determine the percentage of specific binding at each concentration of isocarboxazid.

-

Plot the percentage of specific binding against the logarithm of the isocarboxazid concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

Isocarboxazid's therapeutic efficacy is rooted in its potent, irreversible inhibition of both MAO-A and MAO-B. This in-depth guide has elucidated the molecular basis of this interaction, from the structural nuances of the MAO active sites to the chemical mechanism of covalent adduct formation with the FAD cofactor. The provided experimental protocols offer robust methodologies for researchers to further investigate the pharmacology of isocarboxazid and to screen for novel MAO inhibitors. A comprehensive understanding of these molecular targets and binding interactions is paramount for the continued application of MAOIs in clinical practice and for the future development of more refined therapeutics for neuropsychiatric disorders.

References

-

C. B. Binda, P. Newton-Vinson, K. T. Hubalek, D. E. Edmondson, A. Mattevi. Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry, 2008, 47(20), 5616-5625. [Link]

-

Patsnap. What is the mechanism of Isocarboxazid?. Patsnap Synapse. [Link]

-

H. J. Kim, R. A. Sablin, F. T. Green, R. B. Silverman. Inhibition of monoamine oxidase by substituted hydrazines. Journal of the American Chemical Society, 1964, 13(2), 249-261. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. Isocarboxazid. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2020. [Link]

-

L. De Colibus, M. Li, C. Binda, A. Lustig, D. E. Edmondson, A. Mattevi. Three-dimensional structure of human monoamine oxidase A (MAO A). Proceedings of the National Academy of Sciences, 2005, 102(36), 12684-12689. [Link]

-

He-Info. #isocarboxazid | Uses, Dosage, Side Effects & Mechanism | Marplan. YouTube. [Link]

-

ResearchGate. Single crystal X-ray analysis of compound 5a (crystallographic data in Supplementary Materials). ResearchGate. [Link]

-

ResearchGate. Covalent adducts presumed to be formed between the FAD cofactor of MAO, and phenelzine (a) or clorgyline (b). ResearchGate. [Link]

-

Ma, J., Yoshimura, M., Yamashita, E., Nakagawa, A., Kumasaka, T., & Tsukihara, T. (2004). Crystallization and preliminary crystallographic analysis of rat monoamine oxidase A complexed with clorgyline. Acta crystallographica. Section D, Biological crystallography, 60(Pt 2), 317–319. [Link]

-

Abdel-Magid, A. F., Maryanoff, B. E., & Maryanoff, C. A. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules (Basel, Switzerland), 27(9), 2841. [Link]

-

Edmondson, D. E. (2004). The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction. Archives of biochemistry and biophysics, 428(1), 36–43. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(26), 2826–2833. [Link]

-

Wu, H. E., Chen, K., & Shih, J. C. (1995). Flavinylation of monoamine oxidase B. The Journal of biological chemistry, 270(21), 12540–12547. [Link]

-

Al-Motabagani, M. A. (2018). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Recent patents on anti-cancer drug discovery, 13(2), 173–183. [Link]

-

PubChem. Isocarboxazid. National Center for Biotechnology Information. [Link]

-

Son, S. Y., Ma, J., & Edmondson, D. E. (2008). Navigating into the Chemical Space of Monoamine Oxidase Inhibitors by Artificial Intelligence and Cheminformatics Approach. ACS Omega, 6(36), 22959–22971. [Link]

-

Edmondson, D. E. (2004). The Covalent FAD of Monoamine Oxidase: Structural and Functional Role and Mechanism of the Flavinylation Reaction. Semantic Scholar. [Link]

-

Chaurasiya, S. K., Mishra, J., & Singh, A. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of biomolecular structure & dynamics, 41(8), 2631–2667. [Link]

-

RxList. Marplan (Isocarboxazid): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

ResearchGate. The Covalent FAD of Monoamine Oxidase: Structural and Functional Role and Mechanism of the Flavinylation Reaction | Request PDF. ResearchGate. [Link]

-

Davidson, J., & White, H. (1983). The effect of isocarboxazid on platelet MAO activity. Biological psychiatry, 18(9), 1075–1079. [Link]

Sources

- 1. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavinylation of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Isocarboxazid: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of Isocarboxazid (CAS 59-63-2), a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1][2][3] A thorough understanding of a drug's solubility is a non-negotiable prerequisite in pharmaceutical sciences. It is a pivotal physicochemical property that dictates the strategic direction of formulation development, predicts in vivo behavior, and ensures the accuracy of analytical methodologies.[4][5] For a drug like Isocarboxazid, which is used in the treatment of severe depression, optimizing its delivery and bioavailability is paramount to its therapeutic efficacy.[3][6][7]

This document is structured to provide not just raw data, but a causal understanding of Isocarboxazid's behavior in various solvent systems, grounded in authoritative references and field-proven experimental logic.

The Physicochemical Foundation of Isocarboxazid Solubility

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structure and its interaction with the solvent. Isocarboxazid's behavior is governed by a delicate interplay between its polar and non-polar characteristics.

-

Molecular Structure: Isocarboxazid (N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide) possesses several key functional groups: a lipophilic benzyl group, a polar hydrazide linker capable of hydrogen bonding, and an isoxazole ring.[6] This amphiphilic nature suggests a complex solubility profile, with affinity for both polar and non-polar solvents.

-

pKa and pH-Dependent Solubility: As a weak base, Isocarboxazid's aqueous solubility is critically dependent on pH. The reported pKa is approximately 10.4.[6][8] This indicates that in aqueous media with a pH below its pKa, the molecule will be protonated, forming a more soluble cationic species. Conversely, at a pH above 10.4, it will exist predominantly as the neutral, less soluble free base. This is a crucial consideration for oral formulation, as the drug will encounter a wide pH gradient in the gastrointestinal tract.[9]

-

LogP and Lipophilicity: The octanol-water partition coefficient (LogP) for Isocarboxazid is reported to be approximately 1.49.[6] This moderate LogP value quantifies its balance between hydrophilicity and lipophilicity, consistent with its molecular structure. It suggests sufficient lipid solubility to cross biological membranes, a prerequisite for its pharmacological action.

Quantitative Solubility Data

The following table consolidates available quantitative and qualitative solubility data for Isocarboxazid. It is critical to note that experimental conditions, particularly temperature and the specific solid-state form (polymorph) of the drug, can influence these values.[10]

| Solvent | Solvent Type | Reported Solubility | Temperature | Source(s) |

| Water | Polar Protic | 0.8 g/L | 25 °C | [8][11] |

| Hot Water | Polar Protic | Very sparingly soluble (0.05%) | Not Specified | [7] |

| DMSO | Polar Aprotic | 100 mg/mL | Not Specified | [2] |

| Ethanol (95%) | Polar Protic | Somewhat soluble (1 to 2%) | Not Specified | [7] |

| Propylene Glycol | Polar Protic | Somewhat soluble (1 to 2%) | Not Specified | [7] |

| Glycerol | Polar Protic | Somewhat soluble (1 to 2%) | Not Specified | [7] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Not Specified | [11] |

| Chloroform | Chlorinated | Slightly Soluble | Not Specified | [11] |

| Corn Oil | Lipid | ≥ 2.5 mg/mL | Not Specified | [2] |

Experimental Protocol: Thermodynamic Solubility Determination

For regulatory and formulation purposes, the equilibrium or thermodynamic solubility is the most relevant value. The "gold standard" for its determination is the Shake-Flask Method .[12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[13]

Core Principle

An excess of the solid drug is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the dissolved drug is accurately measured.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline Isocarboxazid (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[14] Expert Insight: It is advisable to run a preliminary experiment to confirm the time to equilibrium by sampling at multiple time points (e.g., 12, 24, 48, 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For more robust separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Filtration (Self-Validating Step): Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Check: This step is critical. Failure to remove microscopic undissolved particles is a common source of erroneously high solubility values. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Quantification:

-

Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a stability-indicating HPLC method.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate or formate) is often suitable.[15]

-

Calculate the original concentration in the saturated solution based on the dilution factor and a multi-point calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

The Impact of Solid-State Properties: Polymorphism

A critical, often overlooked, variable in solubility measurement is the drug's solid-state form, or polymorphism.[17] Different crystalline arrangements (polymorphs) or an amorphous state of the same molecule can have different lattice energies, leading to significant differences in solubility and dissolution rates.[18][19][20]

-

Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than its thermodynamically stable counterpart.[18] However, the metastable form can convert to the stable form over time, especially in solution.

-

Practical Implication: Using an uncharacterized or inconsistent solid form of Isocarboxazid for solubility studies can lead to highly variable and unreliable data. It is imperative for rigorous drug development to characterize the crystalline form being used (e.g., via XRPD, DSC) to ensure the data is reproducible and relevant to the final drug product.[19]

Applications in Pharmaceutical Development

Understanding Isocarboxazid's solubility profile directly informs critical development decisions:

-

Oral Formulation Strategy: The low aqueous solubility (0.8 g/L) is a major challenge for oral dosage forms.[8][11][21] This data necessitates the exploration of solubility enhancement techniques, such as the use of co-solvents, surfactants, solid dispersions, or pH modification to ensure adequate dissolution and absorption in the GI tract.[5][22]

-

Analytical Method Development: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for analytical standards and in vitro biological assays.[2][23] For HPLC methods, knowledge of solubility in mobile phase components like acetonitrile is essential for preventing precipitation in the system.[11][15]

-

Biopharmaceutical Classification: Solubility data, along with permeability, is used to classify drugs under the Biopharmaceutics Classification System (BCS).[5] This classification can guide regulatory decisions, including the potential for biowaivers for certain oral dosage forms.

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

National Center for Biotechnology Information. (n.d.). Isocarboxazid. PubChem. Retrieved from PubChem. [Link]

-

PharmaCompass. (n.d.). Isocarboxazid. Retrieved from PharmaCompass.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from NIH. [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from ScienceDirect. [Link]

-

DrugFuture. (n.d.). Isocarboxazid. Retrieved from DrugFuture.com. [Link]

-

SIELC Technologies. (n.d.). Separation of Isocarboxazid on Newcrom R1 HPLC column. Retrieved from SIELC.com. [Link]

-

U.S. Food and Drug Administration. (n.d.). brand of isocarboxazid tablets Suicidality and Antidepressant Drugs. Retrieved from accessdata.fda.gov. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isocarboxazid. Retrieved from guidetopharmacology.org. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from ResearchGate. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare. [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from SlideShare. [Link]

-

Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from cpa.org.cn. [Link]

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from NIH. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from lup.lub.lu.se. [Link]

-

PubMed. (n.d.). Drug solubility: importance and enhancement techniques. Retrieved from PubMed. [Link]

-

MDPI. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from MDPI.com. [Link]

-

ScienceOpen. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Retrieved from ScienceOpen.com. [Link]

-

Restek. (n.d.). Isocarboxazid. EZGC Method Translator. Retrieved from Restek.com. [Link]

-